REACTION_CXSMILES
|
[OH-].[Na+].C([O:6][C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH2:14][CH:13]([C:16]([O:18]CC)=[O:17])[O:12][C:11]=2[CH:21]=1)(=O)C>CO>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH2:14][CH:13]([C:16]([OH:18])=[O:17])[O:12][C:11]=2[CH:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=CC2=C(OC(CO2)C(=O)OCC)C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after concentrating under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
Extract with diethyl ether the acid which
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CONCENTRATION
|
Details
|
concentration to dryness
|
Type
|
WASH
|
Details
|
wash the resulting acid with methylene chloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(OC(CO2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |